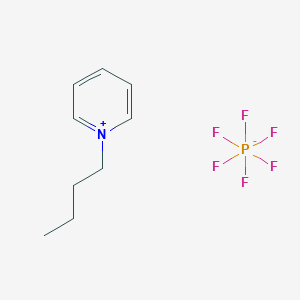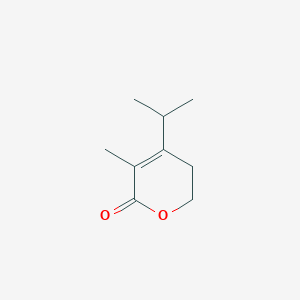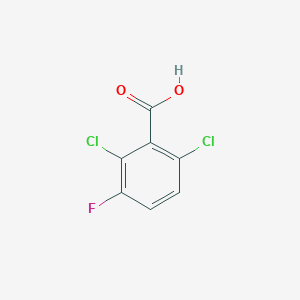
cis-1,3-Indandiol
Descripción general
Descripción
Cis-1,3-Indandiol is a chemical compound with the formula C9H10O2 and a molecular weight of 150.1745 . It is also known by other names such as 1,2-Indandiol, cis-1,2-Indandiol, Indan, 1,2-dihydroxy-, cis-, cis-1,2-Indanediol, and cis-Indan-1,2-diol .
Synthesis Analysis
The bioconversion of indene to this compound can be achieved during the growth of a Rhodococcus strain . In addition to 1-indenol, indene was transformed to cis-indandiol with an enantiomeric excess of 45.2% of cis-(1S,2R)-indandiol over cis-(1R,2S)-indandiol . The bioconversion of indene to cis- (1S,2R) indandiol, a key intermediate in the synthesis of Merck’s HIV protease inhibitor, CRIXIVAN TM can be achieved during the growth of a Rhodococcus strain .Molecular Structure Analysis
The molecular structure of this compound consists of 22 bonds in total, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
Recombinant Escherichia coli cells expressing the toluene dioxygenase (TDO) genes from Pseudomonas putida convert indene to cis-1S,2R-indandiol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 107 °C and a predicted boiling point of 337.8±30.0 °C. It has a predicted density of 1.334±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 13.57±0.40 .Aplicaciones Científicas De Investigación
Microbial Conversion of Indene to Indandiol : This study by Buckland et al. (1999) discusses the oxidation of indene to mixtures of cis- and trans-indandiols by microorganisms like Pseudomonas putida. It highlights the use of cis-1,3-Indandiol as an intermediate in the synthesis of indinavir sulfate, an AIDS treatment drug. The study also covers molecular cloning aspects related to this process (Buckland et al., 1999).
Bioconversion of Indene by Rhodococcus species : Chartrain et al. (1998) investigated the conversion of indene to cis- and trans-indandiol by Rhodococcus species. The produced cis- and trans-indandiol are potential precursors for Crixivan® (Indinavir), another HIV protease inhibitor. The study emphasizes the enantioselective nature of this bioconversion process (Chartrain et al., 1998).
Directed Evolution of Toluene Dioxygenase for Improved Selectivity : Zhang et al. (2000) focused on improving the selectivity of toluene dioxygenase from Pseudomonas putida for cis-indandiol during indene bioconversion. Their work aimed to reduce byproducts in the synthesis process of cis-(1S,2R)-indandiol, a key intermediate for indinavir sulfate production (Zhang et al., 2000).
Engineering an Indene Bioconversion Process : O'Brien et al. (2002) explored the engineering of indene bioconversion processes for producing cis-aminoindanol, another chiral precursor to CRIXIVAN. This study provides insights into the bacterial systems' bioconversion of indene to indandiol and the metabolic engineering involved in optimizing this process for industrial-scale production (O'Brien et al., 2002).
Metabolic Engineering of Indene Bioconversion in Rhodococcus sp. : Stafford et al. (2001) applied metabolic engineering to investigate the enzymatic bioreaction network in Rhodococcus sp. for indene bioconversion. This research provides insights into the production of (2R)-indandiol suitable for synthesizing cis-1-amino-2-indanol, another precursor of Crixivan (Stafford et al., 2001).
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of cis-1,3-Indandiol could involve further optimization of the bioconversion process for the commercial-scale production of cis-aminoindanol . Additionally, the use of polymers as a sequestering phase for metabolite removal from this transformation in a two-phase partitioning bioreactor (TPPB) shows promise .
Propiedades
IUPAC Name |
(1S,3R)-2,3-dihydro-1H-indene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVTRKZZDKQDX-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cis-1,3-Indandiol produced using biological methods?
A1: Research shows that this compound can be produced through the stereospecific oxidation of (R)-1-indanol by naphthalene dioxygenase (NDO) derived from the bacterium Pseudomonas sp. strain NCIB 9816-4. [] This enzymatic reaction yields this compound as the major product (71% yield) alongside other compounds like (R)-3-hydroxy-1-indanone (18.2%) and cis-1,2,3-indantriol (10.8%). []
A2: Polymers are being explored for their use in solid-liquid two-phase partitioning bioreactors. These bioreactors aim to enhance biotransformation processes by selectively absorbing and removing target compounds from the aqueous phase, improving efficiency. [] While this compound is not directly discussed in the context of bioreactors in the provided literature, its relatively hydrophilic nature, as opposed to compounds like 2-phenylethanol, suggests that it might exhibit lower absorption by polymers in such systems. [] Further research is needed to explore the interaction of this compound with various polymers and its potential applications in bioreactor technology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

